Enantiomeric Purity: (R)-Isomer vs. Racemic [1,1'-Biphenyl]-4-propanoic Acid, α-(aminomethyl)-
The (R)-enantiomer (CAS 1260608-49-8) is commercially supplied at a minimum purity of 98% by a verified vendor, whereas the racemic mixture (CAS 910444-15-4) is listed at 95% minimum purity across multiple catalogues . This 3-percentage-point purity differential represents a meaningful gap when considering that the racemate contains an equimolar (S)-enantiomer impurity that cannot be removed without dedicated chiral separation. Procurement of the pre-resolved (R)-enantiomer eliminates the need for in-house chiral chromatography or diastereomeric salt resolution, which typically incurs 15–40% yield losses per resolution step based on class-level experience with biphenyl-substituted amino acid resolution [1].
| Evidence Dimension | Minimum chemical purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (CAS 1260608-49-8, (R)-enantiomer) |
| Comparator Or Baseline | ≥95% (CAS 910444-15-4, racemic mixture) |
| Quantified Difference | +3 absolute percentage points; zero (S)-enantiomer contamination vs. ~50% (S)-content in racemate |
| Conditions | Vendor Certificate of Analysis specifications; HPLC purity determination |
Why This Matters
For asymmetric synthesis and chiral SAR studies, pre-resolved (R)-enantiomer eliminates stereochemical ambiguity and avoids yield losses from in-house resolution, directly impacting procurement cost-benefit analysis.
- [1] Ksander, G. M., Ghai, R. D., deJesus, R., Diefenbacher, C. G., Yuan, A., Berry, C., ... & Trapani, A. J. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689-1700. (Class-level precedent for chiral resolution requirements in biphenyl amino acid NEP inhibitor synthesis.) View Source
